
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- is a chemical compound with the molecular formula C8H11NO3. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in synthetic organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with acetyl, dimethyl, and methylene groups .
Méthodes De Préparation
The synthesis of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- can be achieved through various synthetic routes. One common method involves the reaction of 3-acetyl-2-oxazolidinone with appropriate reagents to introduce the dimethyl and methylene groups. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Applications De Recherche Scientifique
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- can be compared with other similar compounds, such as:
3-Acetyl-2-oxazolidinone: This compound lacks the dimethyl and methylene substitutions, making it less complex and potentially less versatile in certain applications.
2-Oxazolidinone: The parent compound of the oxazolidinone class, which serves as a basic framework for the synthesis of various derivatives.
The uniqueness of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
202920-26-1 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
3-acetyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5-8(3,4)12-7(11)9(5)6(2)10/h1H2,2-4H3 |
Clé InChI |
WBHFAHPVSCKONL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=C)C(OC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




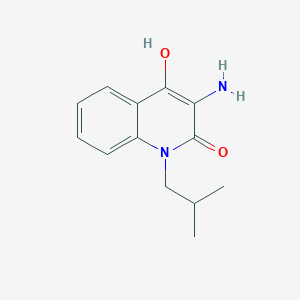
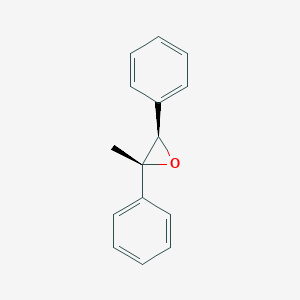

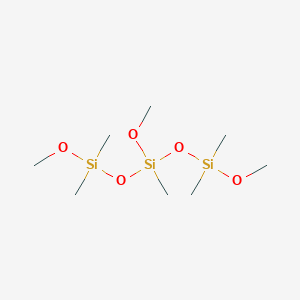
![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
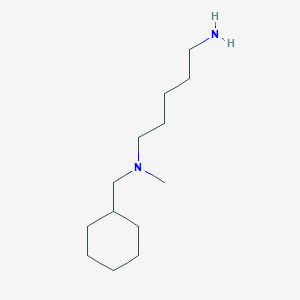
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
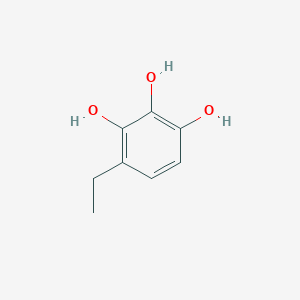
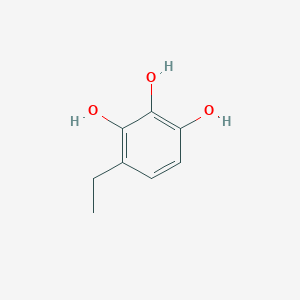
![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
